3-Oxabicyclo[3.1.0]hexane-2,4-dione

Catalog No.
S714848
CAS No.
5617-74-3
M.F
C5H4O3
M. Wt
112.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxabicyclo[3.1.0]hexane-2,4-dione

CAS Number

5617-74-3

Product Name

3-Oxabicyclo[3.1.0]hexane-2,4-dione

IUPAC Name

3-oxabicyclo[3.1.0]hexane-2,4-dione

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

InChI

InChI=1S/C5H4O3/c6-4-2-1-3(2)5(7)8-4/h2-3H,1H2

InChI Key

ZRMYHUFDVLRYPN-UHFFFAOYSA-N

SMILES

C1C2C1C(=O)OC2=O

Canonical SMILES

C1C2C1C(=O)OC2=O

Proteomics Research:

-Oxabicyclo[3.1.0]hexane-2,4-dione, also known as maleimide, is a valuable tool in proteomics research, particularly for protein conjugation and modification. Its reactivity towards thiol groups (sulfhydryl groups) on cysteine residues in proteins allows for the attachment of various functional groups, such as:

  • Biotin: Enables the isolation and identification of proteins using streptavidin-based affinity purification techniques .
  • Fluorescent dyes: Facilitates protein visualization and quantification in various applications, like gel electrophoresis and microscopy .
  • Affinity labels: Enables the identification and characterization of protein-protein interactions .
  • Drugs or other targeting molecules: Allows for the development of targeted therapies by attaching drugs or targeting molecules to specific proteins .

Chemical Biology:

Beyond proteomics, 3-Oxabicyclo[3.1.0]hexane-2,4-dione finds applications in other areas of chemical biology due to its versatile reactivity. For example, it can be used to:

  • Modify biomolecules: Introduce functional groups onto various biomolecules like carbohydrates, lipids, and nucleic acids for studying their properties or developing new bioconjugates .
  • Develop biosensors: Create biosensors by attaching recognition molecules like antibodies or enzymes to surfaces using maleimide conjugation, enabling the detection of specific analytes .
  • Probe protein function: Study the function of proteins by selectively modifying specific cysteine residues with maleimide-conjugated probes that affect their activity or interactions with other molecules .

Material Science:

-Oxabicyclo[3.1.0]hexane-2,4-dione can be used in material science for:

  • Surface modification: Introduce reactive groups onto surfaces like polymers, nanoparticles, or electrodes, allowing for further functionalization or attachment of other molecules .
  • Polymer synthesis: Participate in the synthesis of specific polymers with desired properties by incorporating maleimide groups into the polymer backbone .

3-Oxabicyclo[3.1.0]hexane-2,4-dione, with the chemical formula C5_5H4_4O3_3 and CAS number 5617-74-3, is a bicyclic compound characterized by a unique structural arrangement. It features an oxygen atom integrated into a bicyclic framework, specifically a six-membered ring structure that includes two carbonyl groups at positions 2 and 4. This compound is known for its potential reactivity due to the presence of these carbonyl functionalities, which can participate in various

3-Oxabicyclo[3.1.0]hexane-2,4-dione can undergo several significant reactions:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of various derivatives.
  • Cyclization Reactions: It can serve as a precursor in cyclization reactions to form larger cyclic compounds.
  • Condensation Reactions: The compound can participate in condensation reactions, resulting in the formation of more complex organic molecules.

These reactions are crucial for its utility in synthetic organic chemistry, particularly in constructing complex molecular architectures.

Research indicates that 3-Oxabicyclo[3.1.0]hexane-2,4-dione exhibits notable biological activities. It has been investigated for its potential as a reagent in the synthesis of compounds that interact with biological targets, including histamine receptors. The compound's ability to form derivatives with biological relevance makes it a subject of interest in medicinal chemistry and pharmacology .

Several methods exist for synthesizing 3-Oxabicyclo[3.1.0]hexane-2,4-dione:

  • Cycloaddition Reactions: This method involves the cycloaddition of suitable precursors under specific conditions to yield the bicyclic structure.
  • Oxidative Cleavage: Starting from simpler organic compounds, oxidative cleavage can be employed to introduce the necessary functional groups and form the desired bicyclic structure.
  • Rearrangement Reactions: Rearrangement of certain cyclic compounds can lead to the formation of 3-Oxabicyclo[3.1.0]hexane-2,4-dione through controlled reaction conditions.

These methods highlight the versatility and reactivity of this compound in synthetic pathways.

The applications of 3-Oxabicyclo[3.1.0]hexane-2,4-dione are diverse:

  • Synthetic Intermediates: It serves as an intermediate in the synthesis of various organic compounds, particularly those with potential pharmaceutical applications.
  • Reagent in Organic Synthesis: Its unique structure allows it to act as a reagent in various organic transformations.
  • Research Tool: In biochemical research, it is utilized to explore interactions with biological systems and develop new therapeutic agents.

Interaction studies involving 3-Oxabicyclo[3.1.0]hexane-2,4-dione focus on its ability to engage with biological receptors and enzymes. Notably:

  • Histamine H3 Receptor: The compound has been studied for its potential interactions with histamine receptors, which are critical in various physiological processes.
  • Enzyme Inhibition: Research may also explore its role as an inhibitor or modulator of specific enzymatic activities.

These studies contribute to understanding how this compound might influence biological pathways and its potential therapeutic benefits.

Several compounds share structural similarities with 3-Oxabicyclo[3.1.0]hexane-2,4-dione:

Compound NameCAS NumberSimilarity Index
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione67911-21-10.97
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate335599-07-00.97
3-Methyldihydrofuran-2,5-dione4100-80-50.90
(3aR,4S,7R,7aS)-rel-Hexahydro-4,7-methanoisobenzofuran-1,3-dione14166-28-00.88
4-Isobutyldihydro-2H-pyran-2,6(3H)-dione185815-59-20.87

Uniqueness

The uniqueness of 3-Oxabicyclo[3.1.0]hexane-2,4-dione lies in its specific bicyclic structure and functional groups that allow for distinct reactivity patterns compared to similar compounds. Its ability to serve as a versatile building block in organic synthesis further distinguishes it from other compounds listed above.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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